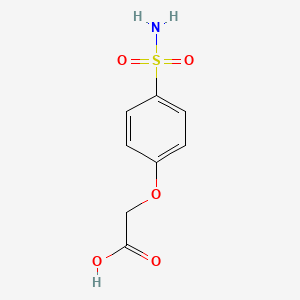
2-(4-Sulfamoylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Sulfamoylphenoxy)acetic acid, also known as 4-Sulfamoylphenoxyacetic acid (4-SPAA), is a synthetic compound that has been used in a variety of scientific research applications. 4-SPAA is an important tool for studying the biochemical and physiological effects of a variety of compounds, and has been used in a range of laboratory experiments.
Scientific Research Applications
Environmental Impact and Degradation
Research on related compounds emphasizes the significance of understanding the environmental impact and degradation pathways of herbicides, including those structurally similar to 2-(4-Sulfamoylphenoxy)acetic acid. Studies highlight the persistence and toxicological profiles of various herbicides in aquatic and terrestrial environments, underscoring the necessity for advanced degradation methods to mitigate environmental contamination. For example, the analysis of global trends in studies on 2,4-D herbicide toxicity reveals a growing focus on occupational risks, neurotoxicity, resistance, and impacts on non-target species, suggesting areas of concern that might also apply to compounds like this compound (Zuanazzi, Ghisi, & Oliveira, 2020).
Advanced Oxidation Processes
The degradation of persistent organic pollutants, akin to the structure of this compound, using advanced oxidation processes (AOPs) is a critical area of research. AOPs are employed to break down complex organic molecules into less harmful constituents, with studies exploring the kinetics, mechanisms, and by-products of these processes. This research is vital for improving water treatment technologies and reducing the environmental impact of various pollutants (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Corrosion Inhibition
The application of organic compounds, potentially including derivatives of this compound, as corrosion inhibitors, is a significant area of study. These inhibitors are used to protect metals and alloys from corrosion in acidic environments, a common challenge in industrial cleaning and maintenance processes. The presence of heteroatoms and π-electrons in these organic inhibitors plays a crucial role in their effectiveness, offering insights into the development of new, more effective corrosion inhibitors (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).
Pesticide Industry Wastewater Treatment
The treatment of wastewater from the pesticide industry, which may include residues of compounds like this compound, is crucial for preventing environmental pollution. Research explores treatment options that effectively remove toxic pollutants from wastewater, emphasizing the combination of biological processes and advanced filtration techniques to achieve high-quality effluents. This area of study is vital for regulatory compliance and environmental protection efforts (Goodwin, Carra, Campo, & Soares, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Properties
IUPAC Name |
2-(4-sulfamoylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIILLPUTZFBNTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224328 |
Source


|
| Record name | Sulfonamidophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-14-4 |
Source


|
| Record name | 2-[4-(Aminosulfonyl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonamidophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonamidophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
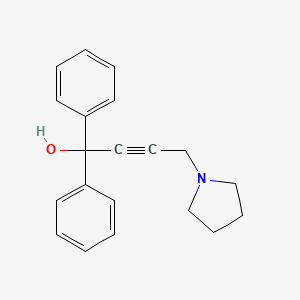


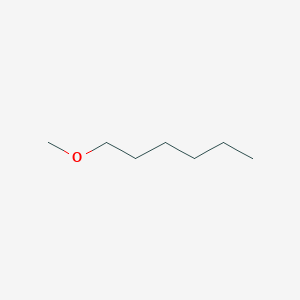
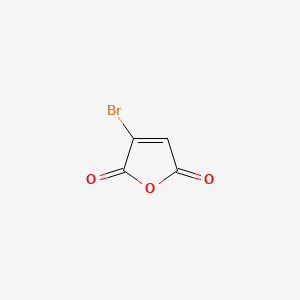
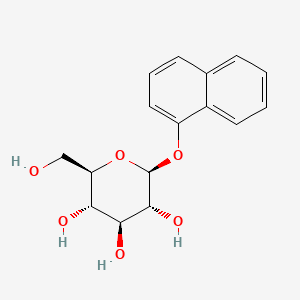
![7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)
![(1S)-spiro[2,3-dihydro-1H-naphthalene-4,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1,8-diol](/img/structure/B1208305.png)
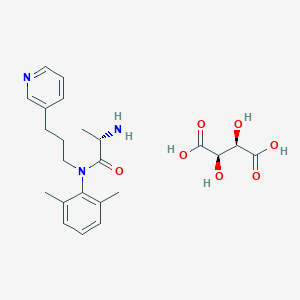


![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)

![4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine](/img/structure/B1208314.png)
